6-Chloro-4-ethoxy-5-fluoropyridin-3-ol
CAS No.:
Cat. No.: VC15868443
Molecular Formula: C7H7ClFNO2
Molecular Weight: 191.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClFNO2 |
|---|---|
| Molecular Weight | 191.59 g/mol |
| IUPAC Name | 6-chloro-4-ethoxy-5-fluoropyridin-3-ol |
| Standard InChI | InChI=1S/C7H7ClFNO2/c1-2-12-6-4(11)3-10-7(8)5(6)9/h3,11H,2H2,1H3 |
| Standard InChI Key | MLZPFYYIWACEKP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=NC=C1O)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-Chloro-4-ethoxy-5-fluoropyridin-3-ol (CAS No. 1184172-59-5) has the molecular formula C₇H₇ClFNO₂ and a molecular weight of 191.59 g/mol . Its IUPAC name derives from the substitution pattern on the pyridine ring:
-
Position 3: Hydroxyl (-OH) group
-
Position 4: Ethoxy (-OCH₂CH₃) group
-
Position 5: Fluorine atom
-
Position 6: Chlorine atom
The canonical SMILES representation (CCOC1=C(C=NC=C1O)F.Cl) and InChIKey (QGEXVKYRLZJYOE-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database searches.
Physicochemical Properties
The compound’s polarity is influenced by its hydroxyl and ethoxy groups, while halogen atoms enhance lipophilicity. Key properties include:
| Property | Value/Description |
|---|---|
| LogP (Octanol-Water) | Estimated 1.8–2.3 (moderate lipophilicity) |
| pKa (Hydroxyl group) | ~8.2 (weakly acidic) |
| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol |
| Stability | Sensitive to strong acids/bases; stable at RT |
These traits make it suitable for reactions in aprotic solvents and as a building block in drug design .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-chloro-4-ethoxy-5-fluoropyridin-3-ol typically involves sequential substitution reactions on a pyridine precursor. A representative pathway includes:
-
Chlorination at Position 6:
-
Starting material: 4-ethoxy-5-fluoropyridin-3-ol
-
Reagent: Phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS)
-
Conditions: 80–100°C, inert atmosphere.
-
-
Ethoxy Group Installation:
-
Fluorine Introduction:
-
Electrophilic fluorination with Selectfluor® or DAST (diethylaminosulfur trifluoride).
-
Optimization Challenges
-
Regioselectivity: Competing reactions at positions 2 and 6 necessitate careful control of temperature and stoichiometry.
-
Protection of Hydroxyl Group: Temporary silylation (e.g., TBSCl) prevents undesired side reactions during chlorination.
-
Yield Improvements: Microwave-assisted synthesis reduces reaction times from 12 h to 2 h, enhancing throughput .
Comparative Analysis with Structural Analogues
Role of Halogen Substituents
The presence of both chlorine and fluorine atoms distinguishes this compound from analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 4-Ethoxy-5-fluoropyridin-3-ol | C₇H₈FNO₂ | 157.14 | Lacks chlorine; reduced lipophilicity |
| 6-Chloro-4-ethoxypyridin-3-ol | C₇H₈ClNO₂ | 173.60 | Lacks fluorine; altered electronic effects |
The chlorine atom at position 6 enhances metabolic stability, while fluorine’s electronegativity modulates ring electronics .
Bioactivity and Mechanism
Preliminary studies suggest that 6-chloro-4-ethoxy-5-fluoropyridin-3-ol inhibits bacterial enzymes such as PqsR in Pseudomonas aeruginosa (binding energy: −7.3 kcal/mol) . The hydroxyl group participates in hydrogen bonding with active-site residues, while halogens contribute to hydrophobic interactions .
Applications in Medicinal Chemistry
Antibacterial Agents
The compound’s affinity for PqsR—a quorum-sensing regulator—positions it as a lead for anti-virulence therapies. Derivatives with thiourea or oxadiazole moieties exhibit enhanced activity (IC₅₀: 2–5 μM) .
Antioxidant Scaffolds
Structural parallels to 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (a potent antioxidant) suggest potential utility in oxidative stress models. Thiol-containing derivatives may scavenge free radicals via sulfur-centered mechanisms .
| Supplier | Location | Purity | Packaging |
|---|---|---|---|
| Shanghai Sunway Pharmaceutical Technology | China | >98% | 1 g, 5 g, 10 g |
| Zhuhai Aobokai Biomedical Technology | China | >95% | 100 mg, 500 mg |
Prices range from $120–$250/g, depending on scale and purity .
Future Directions and Challenges
Research Gaps
-
Toxicological Profiling: No in vivo data exist for acute or chronic toxicity.
-
Stereochemical Effects: The impact of chirality (if present) on bioactivity remains unexplored .
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume